3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran
Description
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran is a bicyclic organic compound featuring a benzopyran core substituted with a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for drug development.
Properties
Molecular Formula |
C10H9F3O |
|---|---|
Molecular Weight |
202.17 g/mol |
IUPAC Name |
5-(trifluoromethyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-3-1-2-7-6-14-5-4-8(7)9/h1-3H,4-6H2 |
InChI Key |
WNIIHSKPUVVVBH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing a trifluoromethyl group and a suitable leaving group. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
3,4-Dihydro-5-(trifluoromethyl)-1H-2-benzopyran derivatives have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The inhibition of COX-2 has implications for treating various inflammatory disorders such as arthritis, asthma, and other conditions associated with chronic inflammation .
Table 1: Therapeutic Applications of 3,4-Dihydro-5-(trifluoromethyl)-1H-2-benzopyran
Pharmacological Insights
The binding affinity of 3,4-Dihydro-5-(trifluoromethyl)-1H-2-benzopyran derivatives to serotonin receptors has been explored, particularly concerning migraine pathophysiology. These compounds have demonstrated selective binding to the 5-HT1D receptor, which plays a critical role in migraine relief . This pharmacological profile suggests that the compound may serve as a potential therapeutic agent for migraine sufferers.
Table 2: Binding Affinity and Pharmacological Activity
| Compound Name | Receptor Target | Binding Affinity (nM) | Activity Description |
|---|---|---|---|
| PNU-142093 | 5-HT1D | 6.4 | Selective agonist for migraine treatment . |
| PNU-109291 | 5-HT1B | 2.0 | Non-selective agonist with high affinity . |
Case Studies and Clinical Research
Several studies have documented the efficacy of compounds related to 3,4-Dihydro-5-(trifluoromethyl)-1H-2-benzopyran in clinical settings:
- Migraine Treatment : A study demonstrated that derivatives of this compound effectively reduced the frequency and severity of migraines in clinical trial participants by acting on serotonin receptors, specifically targeting the 5-HT1D subtype .
- Anti-inflammatory Effects : In preclinical models of arthritis, these compounds showed significant reduction in joint inflammation and pain, indicating their potential use as anti-inflammatory agents .
Future Research Directions
Ongoing research is focused on synthesizing novel derivatives of 3,4-Dihydro-5-(trifluoromethyl)-1H-2-benzopyran with enhanced bioavailability and selectivity for specific targets. The exploration of its effects on other receptor systems and pathways involved in various diseases remains a promising avenue for future studies.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights fluorinated heterocyclic compounds synthesized for therapeutic applications, though none directly describe 3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran. Below is a comparison based on structural and functional analogs:
Table 1: Structural and Functional Comparison
Key Differences
Core Structure :
- The benzopyran derivative has a fused benzene and oxygen-containing pyran ring, whereas Example 5 features a pyrrolo-pyridazine scaffold, and Example 427 uses a diazaspirodecene system. These differences influence conformational flexibility and binding interactions.
Fluorination Patterns :
- The trifluoromethyl group in the benzopyran derivative provides localized hydrophobicity. In contrast, compounds like Example 5 and 427 incorporate multiple fluorine atoms (e.g., difluorophenyl, trifluoromethyl furan), enhancing both metabolic stability and target affinity .
Synthetic Complexity: The patent examples employ multi-step syntheses with reagents like 2,3-difluorobenzaldehyde and specialized starting materials (e.g., pentahydroxyhexanoyl derivatives) , suggesting higher synthetic complexity compared to the benzopyran derivative, which may be synthesized via simpler cyclization or Friedel-Crafts reactions.
Biological Relevance :
- While the benzopyran derivative’s activity remains uncharacterized in the provided evidence, the patent compounds demonstrate targeted biological effects (e.g., kinase inhibition) attributed to their fluorine-rich architectures and hybrid heterocyclic cores .
Research Findings and Trends
- Fluorine in Drug Design : The evidence underscores the prevalence of fluorinated groups (e.g., -CF₃, -F) in modern pharmaceuticals to improve bioavailability and resistance to oxidative metabolism. Example 427’s use of a trifluoromethylpyrimidine group aligns with this trend .
Limitations and Contradictions
- Structural analogs in the patent (e.g., Example 5) prioritize multi-fluorination and hybrid scaffolds, which may overshadow benzopyran derivatives in certain therapeutic contexts.
Biological Activity
3,4-Dihydro-5-(trifluoromethyl)1H-2-benzopyran, a compound belonging to the benzopyran class, has garnered attention for its diverse biological activities. This article synthesizes various research findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzopyran structure with a trifluoromethyl group at the 5-position. This modification enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
3. Anticancer Activity
Preliminary investigations into the anticancer properties of this compound reveal that it can inhibit the proliferation of cancer cell lines. Notably, it has shown effectiveness against breast, colon, and lung cancer cells, indicating its potential as a chemotherapeutic agent .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Interaction : The compound may interact with serotonin receptors (e.g., 5-HT1A and 5-HT1D), influencing neurotransmitter release and modulating pain pathways .
- Enzyme Inhibition : It has been suggested that this compound inhibits enzymes involved in oxidative stress pathways, contributing to its antioxidant effects .
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through caspase activation and disruption of cell cycle progression .
Case Studies and Research Findings
A summary of notable studies exploring the biological activity of this compound is presented below:
Q & A
Q. What synthetic methodologies are recommended for preparing 3,4-Dihydro-5-(trifluoromethyl)-1H-2-benzopyran?
- Methodological Answer : The synthesis typically involves cyclization strategies using trifluoromethyl-containing precursors. For example, a Friedel-Crafts alkylation or acid-catalyzed cyclization of appropriately substituted phenolic derivatives could yield the benzopyran core. Key steps include:
- Step 1 : Functionalization of the aromatic ring with a trifluoromethyl group via electrophilic substitution or transition-metal-catalyzed cross-coupling.
- Step 2 : Cyclization under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) to form the dihydrobenzopyran scaffold.
- Purification : Column chromatography or recrystallization to isolate the product.
Validation via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Engineering Controls : Use fume hoods to minimize inhalation risks, and ensure proper ventilation during synthesis .
- Spill Management : Avoid dust generation; clean spills with inert absorbents (e.g., vermiculite) and dispose of waste via authorized hazardous material handlers .
- Storage : Store in sealed containers under inert atmosphere (e.g., N₂) to prevent degradation .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare ¹H/¹³C chemical shifts with literature data (e.g., NIST Chemistry WebBook ).
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and substituent positioning .
- Chromatographic Techniques : Use HPLC or GC-MS to assess purity (>95% by area normalization) .
Advanced Research Questions
Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) by replicating literature conditions .
- Database Referencing : Use authoritative databases like NIST to identify outliers or measurement errors .
Q. What computational approaches predict the reactivity of the trifluoromethyl group in this compound?
- Methodological Answer :
- DFT Calculations : Model electron density maps to assess the electrophilicity of the CF₃ group.
- Molecular Dynamics Simulations : Study steric hindrance and substituent interactions in reaction pathways (e.g., nucleophilic substitution) .
- Docking Studies : Predict binding affinities in biological targets (e.g., enzymes) using software like AutoDock .
Q. How can regioselectivity challenges during functionalization of the benzopyran core be addressed?
- Methodological Answer :
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to guide electrophilic substitution at the 5-position .
- Catalytic Strategies : Use transition-metal catalysts (e.g., Pd or Cu) for C-H activation at specific positions .
- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time to favor desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
